![molecular formula C19H20ClN3O2 B2918821 N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide CAS No. 1424633-25-9](/img/structure/B2918821.png)

N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

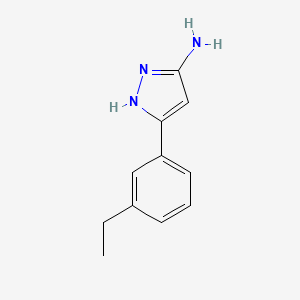

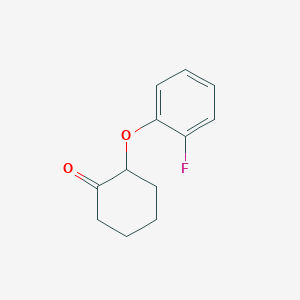

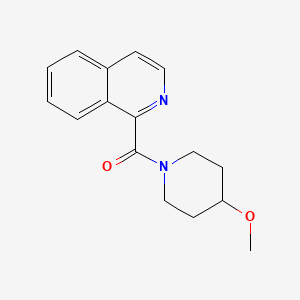

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The benzyl(ethyl)carbamoyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and an ethyl group (a two-carbon chain). The 2-chloropyridin-4-yl group indicates a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chlorine atom attached to the second carbon and the amide attached to the fourth carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative in a process known as amide coupling . The specific reagents and conditions would depend on the exact structure of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group, and an amine group. These functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions at the carbonyl group or at the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and amine could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Melanoma Cytotoxicity

Radioiodinated benzamides, related to the compound , have been identified as selective agents for melanotic melanoma. These compounds, including benzamide derivatives conjugated with alkylating cytostatics, exhibit high melanoma cell uptake and toxicity, suggesting potential for targeted drug delivery in melanoma therapy. The triazene derivatives among these compounds showed particularly promising targeting effects, outperforming standard cytostatic drugs like dacarbazine (Wolf et al., 2004).

Anticonvulsant Properties

The crystal structures of three anticonvulsant enaminones were determined, highlighting their potential as anticonvulsant agents. These compounds exhibit specific structural conformations and intermolecular hydrogen bonding, contributing to their bioactivity (Kubicki et al., 2000).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural motif similar to the one , acts as a selective histone deacetylase (HDAC) inhibitor. It has shown significant antitumor activity, underlining the therapeutic potential of related benzamide derivatives in cancer treatment (Zhou et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, benzamide derivatives are used for the nonaqueous capillary electrophoretic separation of pharmaceutical compounds, demonstrating the versatility of these molecules in drug analysis and quality control (Ye et al., 2012).

Material Science

Carboxylate-assisted benzamide metal–organic frameworks (MOFs) have been synthesized, exhibiting unique properties such as thermostability and luminescence. These findings illustrate the potential of benzamide derivatives in the development of functional materials for various applications (Sun et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[benzyl(ethyl)amino]-2-oxoethyl]-3-(2-chloropyridin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-2-23(14-16-6-4-3-5-7-16)19(25)13-22-18(24)9-8-15-10-11-21-17(20)12-15/h3-12H,2,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRFTWPQQNVCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CNC(=O)C=CC2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)